molecular formula C12H16BNO4 B13663985 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid

Cat. No.: B13663985
M. Wt: 249.07 g/mol
InChI Key: MJVMUFCLOQJJSB-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid is a complex organic compound that features a boron-containing dioxaborinane ring and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid typically involves the formation of the dioxaborinane ring followed by its attachment to the nicotinic acid derivative. One common method involves the reaction of 2-methylnicotinic acid with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nicotinic acid derivatives.

Scientific Research Applications

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid involves its interaction with molecular targets through its boron-containing dioxaborinane ring and nicotinic acid moiety. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid is unique due to the combination of the dioxaborinane ring and the nicotinic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C12H16BNO4

Molecular Weight

249.07 g/mol

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C12H16BNO4/c1-8-10(11(15)16)4-9(5-14-8)13-17-6-12(2,3)7-18-13/h4-5H,6-7H2,1-3H3,(H,15,16)

InChI Key

MJVMUFCLOQJJSB-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(N=C2)C)C(=O)O

Origin of Product

United States

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